1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Overview
Description
1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with a methyl group at position 1, a nitro group at position 4, and a cyano group at position 5
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds can participate in various biochemical reactions, often acting as electron acceptors .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-Methyl-4-Nitro-1H-Pyrazole-5-Carbonitrile vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitro-3-oxobutanenitrile with hydrazine hydrate can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Methyl-4-amino-1H-pyrazole-5-carbonitrile.
Substitution: Various substituted pyrazole derivatives.
Oxidation: 1-Carboxy-4-nitro-1H-pyrazole-5-carbonitrile.
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Lacks the cyano group, which may affect its reactivity and applications.
4-Nitro-1H-pyrazole-5-carbonitrile: Lacks the methyl group, which can influence its chemical properties and biological activity.
1-Methyl-1H-pyrazole-5-carbonitrile:
Uniqueness: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXHRFFZAPFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.